Heteroaryl Hydrogen-Bond Acceptor Count Differentiates Target Compound from 5-Chloropyrimidin-2-yl Analog
The target compound's 3-chloropyridin-4-yl ether presents exactly one heteroaryl hydrogen-bond acceptor (the pyridine nitrogen), whereas the closest catalog analog (1-(3-((5-chloropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-4-phenylbutan-1-one, CAS 2034495-21-9) contains two pyrimidine nitrogens capable of hydrogen-bond acceptance . This difference is consequential in kinase hinge-binding motifs, where the number and geometry of heteroaryl H-bond acceptors determine kinase selectivity profiles. Published crystallographic data for 3-chloropyridin-4-yloxy-containing kinase inhibitors (e.g., c-Met inhibitor series) demonstrate that the single pyridine nitrogen engages the hinge region Met backbone NH via a monodentate interaction, whereas pyrimidine analogs frequently form bidentate hinge contacts, altering both potency and selectivity [1].
| Evidence Dimension | Heteroaryl H-bond acceptor count |
|---|---|
| Target Compound Data | 1 H-bond acceptor (pyridine N only) |
| Comparator Or Baseline | CAS 2034495-21-9: 2 H-bond acceptors (pyrimidine N1 + N3). Class baseline for monodentate vs. bidentate hinge binding from kinase crystallography. |
| Quantified Difference | Δ = 1 fewer H-bond acceptor. In published kinase inhibitor series, monodentate vs. bidentate hinge binding can shift selectivity by >100-fold between kinase panel members [1]. |
| Conditions | Inferred from c-Met and PI3K inhibitor co-crystal structures (PDB entries 3DKF, 3LQ8) for 3-chloropyridin-4-yloxy-containing ligands. |
Why This Matters
For users screening against kinase panels, the single vs. dual H-bond acceptor difference predicts fundamentally different hinge-binding geometry, which directly affects which kinases are targeted and at what potency.
- [1] D'Angelo, N. D.; Bellon, S. F.; Booker, S. K.; Cheng, Y.; Coxon, A.; Dominguez, C.; Fellows, I.; Hoffman, D.; Hungate, R.; Kaplan-Lefko, P.; et al. Design, Synthesis, and Biological Evaluation of Potent c-Met Inhibitors. Journal of Medicinal Chemistry 2008, 51 (18), 5766–5779. [Reports co-crystal structures of 3-chloropyridin-4-yloxy-containing c-Met inhibitors showing monodentate hinge binding.] View Source
